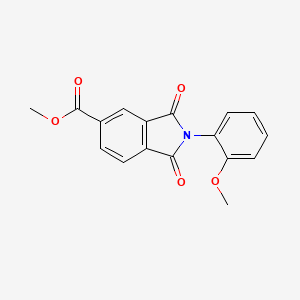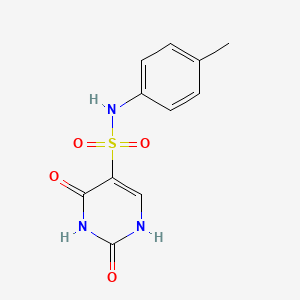![molecular formula C11H8N2O3 B5554702 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)
4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid has been detailed in various studies. For instance, compounds with similar structures have been synthesized through the interaction of aroylpyruvic acids with different amines, demonstrating moderate antimicrobial and analgesic activities (Koz’minykh et al., 2004; Koz’minykh et al., 2004). These methodologies highlight the compound's stability to acidic conditions and its ability to undergo transformations under mild conditions.
Molecular Structure Analysis
The molecular structure of related compounds, showcasing the influence of the cyanophenyl group in their architecture, has been extensively explored. For example, the cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives has led to the efficient synthesis of naphthalene amino esters, revealing intricate details about their molecular framework and the impact of substituents on their structure and stability (Reddy et al., 2013).
Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study synthesized derivatives of butanoic acids, which demonstrated significant antimicrobial and antifungal activities against various organisms like Staphylococcus aureus and Candida tenuis (Mickevičienė et al., 2015).
Pharmacological Properties : Research on Chlorogenic Acid (CGA), a phenolic acid similar in structure to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid, highlights its multiple therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities (Naveed et al., 2018).
Material Science Applications : Phloretic acid, another phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating potential applications in materials science (Trejo-Machin et al., 2017).
Synthetic Chemistry : Research on 3-oxobutyl isothiocyanate, a compound structurally similar to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid, discusses its reactions with various functional groups, providing insights into synthetic chemistry applications (Verma, 2003).
HPLC Analysis : A study utilized derivatives of butenoic acids as fluorogenic labelling agents for high-performance liquid chromatography (HPLC) analysis of biologically important thiols (Gatti et al., 1990).
Chemical Synthesis and Biological Activity : The synthesis of a compound structurally related to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid and its conversion into biologically important heterocycles with potential therapeutic applications has been explored (Sayed et al., 2003).
Antioxidant Activity : The antioxidant profile of phenolic acids, including compounds structurally similar to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid, was examined, revealing insights into their structure-activity relationship (Siquet et al., 2006).
Microwave-Assisted Synthesis : A study developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, indicating the compound's relevance in synthetic chemistry and pharmaceutical research (Uguen et al., 2021).
Propiedades
IUPAC Name |
(E)-4-(3-cyanoanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDCJBAOYBEESZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[(3-cyanophenyl)amino]-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)
![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)

![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)
![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)


![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)
